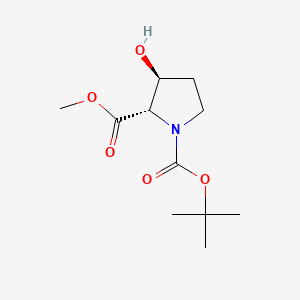

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

概要

説明

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, and a hydroxypyrrolidine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method involves the use of tert-butyl esters, which are introduced into the reaction mixture using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar flow microreactor systems to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions is crucial for the efficient production of this compound on an industrial scale.

化学反応の分析

Key Reaction Types and Conditions

The compound undergoes multiple reactions, primarily leveraging its hydroxyl group, ester functionalities, and bicyclic framework. Below are critical reaction pathways:

Diastereoselectivity in Key Transformations

The stereochemistry at C2 and C3 positions directs regioselectivity. Comparative data for diastereoselective reactions:

Mechanistic Insights

-

Enzymatic Reduction : Bakers yeast employs NADPH-dependent ketoreductases to selectively reduce the 3-keto group, achieving near-perfect enantioselectivity via substrate-binding pocket interactions .

-

Mitsunobu Reaction : The TBS-protection proceeds through a SN2 mechanism, with inversion at the hydroxyl-bearing carbon .

-

Hydroboration : Iridium catalysts enable syn-addition of boron to alkenes, forming stereodefined boronate complexes critical for cross-coupling .

Research Advancements

Recent studies highlight its utility in synthesizing fluorinated proline analogs via hydroboration (e.g., trifluoromethyl-pyrrolidines) and bitopic dopamine receptor ligands through sequential Mitsunobu and deprotection steps . The compound’s compatibility with transition-metal catalysis (e.g., Pd, Ir) expands its role in medicinal chemistry .

Stability and Handling

-

pH Sensitivity : Labile to strong acids (e.g., HCl in dioxane) but stable under basic conditions (pH 7–9) .

-

Storage : -20°C under inert atmosphere to prevent ester hydrolysis .

This compound’s versatility in stereocontrolled synthesis positions it as a cornerstone in chiral pool strategies for complex molecule assembly.

科学的研究の応用

Medicinal Chemistry Applications

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate has been studied for its potential therapeutic applications:

- Antioxidant Properties : Research indicates that derivatives of pyrrolidine compounds can exhibit antioxidant effects. A study demonstrated that similar compounds could reduce oxidative stress in cellular models .

- Neurological Research : The compound's structural similarity to neurotransmitter precursors suggests potential applications in neurology. It may serve as a scaffold for developing drugs targeting neurological disorders .

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The findings suggested that modifications to the hydroxypyrrolidine structure could enhance bioactivity and reduce neuronal apoptosis .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block:

- Chiral Synthesis : The compound is utilized in synthesizing chiral intermediates due to its stereochemical properties. Its ability to form stable intermediates makes it suitable for asymmetric synthesis .

- Reagent in Chemical Reactions : It can act as a reagent in various chemical transformations, including esterifications and amidations. Its reactivity profile allows chemists to explore diverse synthetic pathways .

Data Table: Synthetic Applications

作用機序

The mechanism of action of 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

類似化合物との比較

Similar Compounds

- 1-tert-butyl 2-methyl (2S,3S)-3-ethoxypyrrolidine-1,2-dicarboxylate

- 1-tert-butyl 2-methyl (2S,3S)-3-methoxypyrrolidine-1,2-dicarboxylate

Uniqueness

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions. Additionally, the hydroxypyrrolidine moiety contributes to the compound’s unique chemical and biological properties, distinguishing it from similar compounds.

生物活性

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate, with the CAS number 184046-78-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

- Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below are some key findings:

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : Studies have indicated that compounds similar to this structure can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation .

- Interaction with Receptors : There is evidence suggesting that this compound may interact with various receptors in the body, which could lead to changes in physiological responses .

Case Studies and Research Findings

Several research studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar activities .

- Cytotoxic Effects : Research has shown that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The specific mechanism involves apoptosis induction and cell cycle arrest .

- Neuroprotective Properties : Some studies have indicated that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Data Table of Biological Activities

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSSZFBZFUSINI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。